Home > Products > Screening Compounds P34261 > 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide - 905797-88-8

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Catalog Number: EVT-3062147
CAS Number: 905797-88-8
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

  • Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It demonstrated 1.5 times greater antioxidant activity compared to butylated hydroxytoluene in a Ferric Reducing Antioxidant Power assay.

2. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

  • Compound Description: The crystal structure of this compound reveals a central 1,2,4-triazole ring with specific dihedral angles to its substituents: a chloro-substituted benzene ring, a methylsulfanyl-substituted benzene ring, and a phenyl ring. Intermolecular hydrogen bonds involving N—H⋯N and C—H⋯O interactions link the molecules into sheets within the crystal lattice.

3. N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl) amino) acetamide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. The study highlights compound D-III for exhibiting the highest protection (80% at 20mg/kg) against PTZ-induced convulsions compared to other synthesized compounds and the control.

4. N-substituted Aryl-2-({4-[(substituted Aryl Carbamoyl) Methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} Sulfanyl) Acetamide Derivatives

  • Compound Description: This series, synthesized in three steps, was designed as potential antimicrobial, antioxidant, and anti-inflammatory agents. The study found that derivatives with electron-withdrawing groups on the phenyl ring, particularly KA3, KA4, KA7, KA9, KA11, and KA14, exhibited promising biological activity.

5. 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against 60 cancer cell lines. Compounds 6a-c, 6e, and 6f showed promising activity and selectivity against melanoma. Compounds 6a and 6g displayed activity against breast cancer.

6. N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

  • Compound Description: This series of compounds was synthesized from 4-amino-4H-1,2,4-triazole through a multi-step process involving the formation of acrylamide intermediates. The structures of the synthesized compounds were confirmed by 1H NMR and IR spectroscopic studies.

7. 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides

  • Compound Description: This series, designed for potential biological activity, involves modifying the amino group at the 4th position of the triazole ring into a pyrolium fragment through Paal-Knorr condensation. The study highlighted anti-exudative properties in 91% of the newly synthesized derivatives, with five compounds surpassing the efficacy of the reference drug diclofenac sodium in modulating formalin-induced edema in rat models.

8. N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

  • Compound Description: Identified through molecular docking and synthesis, this compound exhibits potent inhibitory activity against HIV-1 reverse transcriptase and acceptable aqueous solubility. It represents a potential lead compound for developing water-soluble triazole NNRTIs.

9. N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

  • Compound Description: Synthesized from 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and various 2-Chloro-N-(aryl)acetamides, this series was screened for antibacterial, antifungal, and anti-tuberculosis activity.

10. N-(tert-butyl)-2-(2-chloro-4-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)amino)methyl)-6-methoxyphenoxy)acetamide breakdown product

  • Compound Description: This compound is identified as a breakdown product in a complex with the enzyme AKR1C3. While the specific details of its formation or activity are not provided, its presence in the complex suggests a potential role in modulating the enzyme's function.

11. S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones

  • Compound Description: This series focuses on modifications at the sulfur atom of the 4,5-dihydro-1H-1,2,4-triazole-5-thione core. The specific substituents and their impact on biological activity are not detailed in the provided abstract.

12. 4-([5-amino-1,3,4-thiadiazol-2yl) methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols (8a-d)

  • Compound Description: Part of a larger study on 5-membered heterocyclic derivatives, these compounds were synthesized and characterized using spectroscopic techniques. Their biological activity and specific structure-activity relationships are not detailed in the provided abstract.

13. 5[(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)methyl]1,3,4-oxadiazole-2-thiol [9a-d]

  • Compound Description: Synthesized and characterized alongside other heterocyclic derivatives, these compounds highlight the incorporation of both oxadiazole and triazole rings. The specific substituents and their influence on biological activity are not elaborated on in the provided abstract.

14. 4-{(5-mercapto-4-(4-substituted phenyl)-4H-1,2,4-triazol-3-yl]methyl}-5-substituted phenyl-4H-1,2,4-triazole-3-thiol [10a1-a2 – 10d1-d2]

  • Compound Description: These compounds, featuring two 4H-1,2,4-triazole-3-thiol units linked by a methylene bridge, were synthesized and characterized using spectroscopic methods. Their biological activities and specific structure-activity relationships are not discussed in the provided abstract.

15. 2-(3-mercapto-5-substituted phenyl)-4H-1,2,4-triazol-4-yl)-N1-[(1E)-substituted phenyl methylene) acetohydrazide (Schiffs bases) [11a1-a6-11d1-d6]

  • Compound Description: This series introduces Schiff base functionalities to the 4H-1,2,4-triazole scaffold, expanding the structural diversity and potential for biological interactions. The specific substituents and their impact on activity are not detailed in the provided abstract.

16. 2-(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl) acetamides [12a1-a3-12d1-d3]

  • Compound Description: Synthesized and characterized alongside other heterocyclic derivatives, these compounds combine triazole and thiazolidinone moieties. Their biological activities and specific structure-activity relationships are not elaborated upon in the provided abstract.

17. 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31)

  • Compound Description: Identified through molecular docking studies as a potential reverse transcriptase inhibitor, this compound exhibits a strong binding affinity (-PLP1 score: -143.19) with the enzyme.

18. 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-methoxyphenyl)acetamide (AM33)

  • Compound Description: Identified through molecular docking studies as a potential reverse transcriptase inhibitor, this compound shows a favorable binding affinity to the enzyme.

19. 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide (AM34)

  • Compound Description: Identified through molecular docking as a potential reverse transcriptase inhibitor, this compound exhibits promising binding affinity to the enzyme.

20. N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} (macrocycle 1)

  • Compound Description: This macrocyclic compound, incorporating multiple oxadiazole rings, was synthesized and evaluated for its antibacterial and antioxidant properties. It demonstrated significant inhibitory effects against various bacterial strains and exhibited efficient antioxidant activity compared to standard compounds.

21. N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐thiadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐thiadiazol‐2‐yl)amino]acetamide} (macrocycle 2)

  • Compound Description: Similar to macrocycle 1, this macrocyclic compound incorporates multiple thiadiazole rings. It exhibited significant antibacterial activity against various strains and showed promising antioxidant properties in vitro.

22. S,S′‐[benzene‐1,3‐diylbis(4H‐1,2,4‐triazole‐5,3‐diyl)]bis{[(5‐benzene‐1,3‐diyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]ethanethioate} (macrocycle 3)

  • Compound Description: This macrocyclic compound, incorporating multiple 1,2,4-triazole rings, was synthesized and demonstrated significant antibacterial activity against various strains. It also displayed promising antioxidant properties in vitro.

23. 4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

  • Compound Description: Synthesized and characterized as part of a study on new triazole derivatives, this compound, along with its analogs, was screened for antimicrobial activity against Candida species and pathogenic bacteria.

24. 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

  • Compound Description: Similar to the previous compound, this triazole derivative was synthesized and evaluated for its antimicrobial activity against Candida species and pathogenic bacteria.

25. 5-(2-(4-substituted-5-mercapto-4H-1,2,4-triazol-3-yl)vinyl)-7-methoxy-1-benzofuran-6-ol (4a-c)

  • Compound Description: This series of benzopyran derivatives was synthesized and investigated for its antimicrobial and antiviral activity. The specific substituents at the 4-position of the triazole ring and their influence on biological activity are not detailed in the provided abstract.

26. 5-{2-(5-(substituted amino)-1,3,4-oxadiazol-2-yl) vinyl}-7-methoxy-1-benzofuran-6-ol (5a-c)

  • Compound Description: Part of a larger study on benzopyran derivatives, this series incorporates both oxadiazole and benzofuran moieties. The specific substituents and their impact on biological activity are not elaborated on in the provided abstract.

27. 5-{2-(5-(substituted amino)-1,3,4-thiadiazol-2-yl) vinyl}-7-methoxy-1-benzofuran-6-ol (6a-c)

  • Compound Description: Synthesized and characterized alongside other benzopyran derivatives, these compounds incorporate both thiadiazole and benzofuran rings. The specific substituents and their influence on biological activity are not detailed in the provided abstract.

28. N'-(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)acrylo hydrazide (7)

  • Compound Description: This compound, incorporating benzofuran, thiazolidinone, and hydrazide moieties, was synthesized and investigated for its antimicrobial and antiviral activity.

29. N-substituted-2-(4-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)-2-imino-2H-pyran-6-yl)hydrazine-carbothioamide (8a,b)

  • Compound Description: This series of compounds, incorporating benzofuran, pyran, and hydrazine carbothioamide moieties, was synthesized and investigated for its antimicrobial and antiviral activity.

30. 4-Amino-N-1H-1,2,4-triazol-3-yl-benzenesulfonamide

  • Compound Description: This compound features a 1,2,4-triazole ring linked to a benzenesulfonamide moiety. Its solubility properties in various solvents are a key focus of the study it is mentioned in.

31. 4-Amino-N-4H-1,2,4-triazol-4-yl-benzenesulfonamide

  • Compound Description: Similar to the previous compound, this structure features a 1,2,4-triazole ring linked to a benzenesulfonamide moiety. Its solubility characteristics are a primary focus of the study it is mentioned in.

32. N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

  • Compound Description: Identified through pharmacophore-based screening and molecular docking as a potential FGFR-1 inhibitor, this compound exhibits a favorable binding affinity to the target.

Properties

CAS Number

905797-88-8

Product Name

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Molecular Formula

C19H21N5OS

Molecular Weight

367.47

InChI

InChI=1S/C19H21N5OS/c1-2-14-8-10-16(11-9-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-6-4-3-5-7-15/h3-11H,2,12-13,20H2,1H3,(H,21,25)

InChI Key

FKTOGJVVXVQPHA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.